molecular formula C22H18N2O5 B282405 3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one

3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one

Cat. No.: B282405
M. Wt: 390.4 g/mol
InChI Key: SITMTHSADCYQIW-UHFFFAOYSA-N
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Description

3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one is a complex organic compound characterized by its unique structure, which includes a furoyl group, a hydroxyethylphenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one involves multiple steps, typically starting with the preparation of the furoyl and pyridinyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the furoyl group can produce alcohols.

Scientific Research Applications

3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyethyl)phenylboronic acid
  • 4-(2-hydroxyethoxy)phenylboronic acid
  • 4-(2-hydroxyethyl)phenyltriphenyllead

Uniqueness

Compared to similar compounds, 3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one

InChI

InChI=1S/C22H18N2O5/c25-11-9-14-5-7-16(8-6-14)24-19(15-3-1-10-23-13-15)18(21(27)22(24)28)20(26)17-4-2-12-29-17/h1-8,10,12-13,19,25,27H,9,11H2

InChI Key

SITMTHSADCYQIW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)CCO)O)C(=O)C4=CC=CO4

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)CCO)O)C(=O)C4=CC=CO4

Origin of Product

United States

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